molecular formula C24H25ClO2 B12755712 Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- CAS No. 80843-78-3

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-

Cat. No.: B12755712
CAS No.: 80843-78-3
M. Wt: 380.9 g/mol
InChI Key: FAHLQQQDCGUYAA-UHFFFAOYSA-N
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Description

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile

    Etherification: The formation of the propoxy and phenoxy groups can be achieved through etherification reactions, where an alcohol reacts with an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-
  • Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-
  • Benzene, 1-((2-(4-methylphenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)-

Uniqueness

The uniqueness of Benzene, 1-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-3-(3-methylphenoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, can influence the compound’s reactivity and interactions with molecular targets.

Properties

CAS No.

80843-78-3

Molecular Formula

C24H25ClO2

Molecular Weight

380.9 g/mol

IUPAC Name

1-chloro-4-[2-methyl-1-[[3-(3-methylphenoxy)phenyl]methoxy]propan-2-yl]benzene

InChI

InChI=1S/C24H25ClO2/c1-18-6-4-8-22(14-18)27-23-9-5-7-19(15-23)16-26-17-24(2,3)20-10-12-21(25)13-11-20/h4-15H,16-17H2,1-3H3

InChI Key

FAHLQQQDCGUYAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC(=C2)COCC(C)(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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